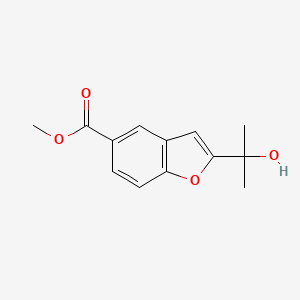

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate

Descripción general

Descripción

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group at the 5-position of the benzofuran ring and a 2-hydroxypropan-2-yl substituent at the 2-position. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Métodos De Preparación

The synthesis of methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Análisis De Reacciones Químicas

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that compounds within the benzofuran class exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar benzofuran derivatives have demonstrated IC50 values in the low micromolar range against human leukemia and liver cancer cell lines .

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit the growth of pathogenic bacteria and fungi. Preliminary studies indicate promising results, suggesting it may serve as a lead compound for developing new antimicrobial agents .

Agriculture

In agricultural research, this compound has been explored for its potential use in:

- Pesticides : The compound's biological activity makes it a candidate for developing environmentally friendly pesticides. Its efficacy against plant pathogens could enhance crop protection strategies without relying on synthetic chemicals .

Material Science

The unique chemical properties of this compound allow its application in material science:

- Polymer Synthesis : The compound can serve as a building block in synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices may improve material performance in various applications .

Case Study 1: Anticancer Research

A study conducted on related benzofuran derivatives highlighted their ability to inhibit cancer cell proliferation through apoptosis induction. This compound was identified as a promising scaffold for further modifications aimed at enhancing potency and selectivity against cancer cells .

Case Study 2: Agricultural Application

Research evaluating the antifungal properties of this compound showed effective inhibition of fungal pathogens responsible for crop diseases. This study suggests the compound's potential as a natural fungicide, offering an alternative to conventional chemical treatments .

Mecanismo De Acción

The mechanism of action of methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by inducing apoptosis through the mitochondrial pathway, involving the activation of proteins such as bax, caspase-3, and caspase-9, and the downregulation of bcl-2 . Its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparación Con Compuestos Similares

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate can be compared with other benzofuran derivatives such as:

Psoralen: Used in the treatment of skin diseases like psoriasis and vitiligo.

8-Methoxypsoralen: Known for its use in photochemotherapy.

Angelicin: Exhibits anticancer and antimicrobial activities.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Actividad Biológica

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate is a compound belonging to the benzofuran family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Overview of this compound

This compound features a unique structure that includes a benzofuran moiety with a methyl ester group at the 5-position and a 2-hydroxypropan-2-yl substituent at the 2-position. Its molecular formula is with a molecular weight of approximately 234.25 g/mol. The compound's structure is pivotal in determining its biological interactions and therapeutic potential.

The biological activity of this compound can be attributed to its interaction with cellular pathways:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Antimicrobial Mechanism : While specific mechanisms are not fully characterized, it is suggested that the compound disrupts bacterial cell membranes or interferes with metabolic pathways critical for bacterial survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other benzofuran derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-hydroxybenzofuran-5-carboxylate | Hydroxyl group at position 3 on the benzofuran ring | Different hydroxyl positioning affects reactivity |

| Ethyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate | Ethoxy group instead of methyl | Alters solubility and potential biological activity |

| Propanoyl 2-(2-hydroxypropan-2-yl)benzofuran | Propanoyl substituent at the carboxylic position | May exhibit different pharmacokinetic properties |

This table illustrates how variations in substituents influence the chemical behavior and biological activity of related compounds.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cell lines through apoptosis induction .

- Antimicrobial Testing : The compound was evaluated against strains associated with bovine mastitis but was found lacking in antimicrobial efficacy against certain pathogens . This highlights the need for targeted studies to explore its full antimicrobial potential.

- Synthesis and Yield Optimization : Various synthetic routes have been explored to optimize yield and purity of this compound, including one-pot reactions under basic conditions which have shown promising results.

Propiedades

IUPAC Name |

methyl 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-13(2,15)11-7-9-6-8(12(14)16-3)4-5-10(9)17-11/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLFCBQXOZIBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.